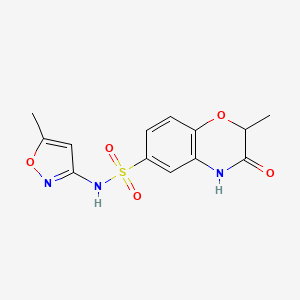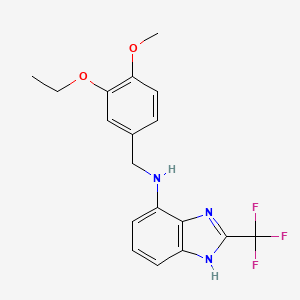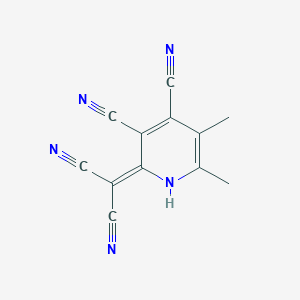![molecular formula C20H28N2O2 B11059367 3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate](/img/structure/B11059367.png)
3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is a complex organic compound that features a piperidine ring substituted with a pyridyl group and an acetylated butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a pyridyl-substituted alkyl halide, followed by acetylation of the resulting intermediate. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The acetylation step may involve the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl ketones, while reduction can produce pyridyl-substituted alkanes .
Scientific Research Applications
1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- 1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL CHLORIDE
- 1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL BROMIDE
- 1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL IODIDE
Uniqueness
1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is unique due to its acetylated butynyl chain, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[3-ethyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-yl] acetate |
InChI |
InChI=1S/C20H28N2O2/c1-4-20(5-2,24-17(3)23)12-9-15-22-14-7-6-11-19(22)18-10-8-13-21-16-18/h8,10,13,16,19H,4-7,11,14-15H2,1-3H3 |
InChI Key |
BRAPCPOGOWCNNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#CCN1CCCCC1C2=CN=CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11059290.png)
![2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B11059292.png)

![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11059307.png)
![Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11059308.png)
![4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11059311.png)

![2-(6,7-Difluoro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11059328.png)
![1,3-Benzenedicarboxylic acid, 5-[[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]amino]-, dimethyl ester](/img/structure/B11059334.png)
![2-[2-Bromo-5-(piperidin-1-ylsulfonyl)phenyl]-1,3-benzoxazole](/img/structure/B11059342.png)
![3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11059345.png)
![3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11059356.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11059370.png)
